molecular formula C13H9N5OS B2494407 [(8-Oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetonitrile CAS No. 1223803-04-0

[(8-Oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetonitrile

Cat. No.: B2494407
CAS No.: 1223803-04-0
M. Wt: 283.31
InChI Key: MVHMQHZUIWQZOZ-UHFFFAOYSA-N
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Description

[(8-Oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetonitrile is a useful research compound. Its molecular formula is C13H9N5OS and its molecular weight is 283.31. The purity is usually 95%.
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Scientific Research Applications

Anticoronavirus and Antitumoral Activity

  • A study by Jilloju et al. (2021) explored derivatives of the (8-Oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetonitrile compound, focusing on their in vitro anticoronavirus and antitumoral activity. These derivatives demonstrated potential both as antiviral and antitumoral agents, with particular emphasis on the modulation of biological properties by structural variations on the phenyl moiety (Jilloju et al., 2021).

Novel Synthesis Methods

  • Lee et al. (1989) developed a novel method for synthesizing 8-oxo-3-thioxo-2,3,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazines, which are structurally related to the compound . This method was noted for its simplicity and good yield, highlighting advancements in the synthesis of such complex molecules (Lee et al., 1989).

Anticancer and Antimicrobial Activities

  • The synthesis and evaluation of derivatives of the compound for anticancer and antimicrobial activities were explored by Saundane and Manjunatha (2016). They synthesized various derivatives, including those containing 1,2,4-triazole, which were then tested for their potential health benefits (Saundane & Manjunatha, 2016).

Antiviral Properties Against Hepatitis-A Virus

  • A study conducted by Shamroukh and Ali (2008) involved the preparation of novel 3-S-substituted-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives, which displayed promising antiviral activity against hepatitis-A virus (HAV), demonstrating the compound's potential in virology research (Shamroukh & Ali, 2008).

Anticonvulsant Activity

  • Kelley et al. (1995) synthesized derivatives of 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines, closely related to the compound , and tested them for anticonvulsant activity. Some of these compounds showed potent effects against seizures, indicating potential applications in neuroscience (Kelley et al., 1995).

Biochemical Analysis

Biochemical Properties

The specific biochemical properties of [(8-Oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetonitrile are not well-documented in the literature. Related triazolothiadiazine compounds have been shown to interact with a variety of enzymes and proteins . These interactions often involve hydrogen bond accepting and donating characteristics, which allow these compounds to form specific interactions with different target receptors .

Cellular Effects

The cellular effects of this compound are currently unknown. Related compounds have been shown to exhibit cytotoxic activities against various cell lines . They may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action for this compound is not well-understood. Related compounds have been shown to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Related compounds have been shown to exhibit changes in their effects over time, including issues related to stability and degradation .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models are currently unknown. Related compounds have been shown to exhibit varying effects at different dosages .

Metabolic Pathways

The metabolic pathways involving this compound are not well-documented. Related compounds have been shown to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are currently unknown. Related compounds have been shown to interact with various transporters or binding proteins .

Subcellular Localization

The subcellular localization of this compound is not well-documented. Related compounds have been shown to be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Properties

IUPAC Name

2-[(8-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)sulfanyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N5OS/c14-6-9-20-13-16-15-11-12(19)17(7-8-18(11)13)10-4-2-1-3-5-10/h1-5,7-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVHMQHZUIWQZOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CN3C(=NN=C3SCC#N)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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